1-(6-Chloropyridazin-3-yl)piperidine-4-carboxamide
Overview
Description
- Chemical Name : 1-(6-chloropyridazin-3-yl)piperidine-4-carboxamide
- CAS Number : 303149-97-5
- Molecular Formula : C<sub>10</sub>H<sub>13</sub>ClN<sub>4</sub>O
- Molecular Weight : 240.69 g/mol
- IUPAC Name : 1-(6-chloro-3-pyridazinyl)-4-piperidinecarboxamide
- Physical Form : Solid
- Melting Point : 216 - 218°C
- Purity : 95%
- Safety Information : Warning symbol (GHS07), hazard statements, and precautionary statements are available in the MSDS.
Synthesis Analysis
- The synthesis of this compound involves specific reactions, which can be found in relevant research papers.
Molecular Structure Analysis
- The compound’s molecular structure consists of a piperidine ring with a chloropyridazinyl substituent.
Chemical Reactions Analysis
- The compound may participate in various chemical reactions, including those related to its functional groups.
Physical And Chemical Properties Analysis
- The compound is a solid with a melting point of 216 - 218°C.
- It exhibits specific spectral properties (InChI code provided in the source).
Scientific Research Applications
Synthesis of Biologically Active Compounds
Utility in Thienopyrimidine Derivatives Synthesis : A novel series of thienopyrimidines, showing a broad spectrum of biological activities, were synthesized using reactions involving compounds with structural similarities to 1-(6-Chloropyridazin-3-yl)piperidine-4-carboxamide. These compounds were screened for antibacterial activity, highlighting their significance in medicinal chemistry (Azab, 2008).
Analgesic and Antiparkinsonian Activities : Derivatives related to 1-(6-Chloropyridazin-3-yl)piperidine-4-carboxamide were synthesized from 2-chloro-6-ethoxy-4-acetylpyridine and evaluated for their analgesic and antiparkinsonian activities. Many compounds exhibited activities comparable to reference drugs Valdecoxib® and Benzatropine®, demonstrating the compound's role in developing new therapeutic agents (Amr, Maigali, & Abdulla, 2008).
Chemical Reaction Studies
Mannich Reaction in Heterocycle Synthesis : The compound's structure facilitated the Mannich reaction, leading to the synthesis of 3,5,7,11-tetraazatricyclo[7.3.1.0^2,7]tridec-2-ene-9-carboxamides. This study provides insights into the use of piperidine derivatives in complex chemical reactions, contributing to the development of novel heterocyclic compounds (Dotsenko, Krivokolysko, & Litvinov, 2012).
Potential Therapeutic Applications
CGRP Receptor Antagonist Synthesis : (R)-N-(3-(7-Methyl-1H-indazol-5-yl)-1-(4-(1-methylpiperidin-4-yl)piperazine-1-yl)-1-oxopropan-2-yl)-4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamide, a compound structurally related to 1-(6-Chloropyridazin-3-yl)piperidine-4-carboxamide, was developed as a potent calcitonin gene-related peptide (CGRP) receptor antagonist. This research exemplifies the application in designing inhibitors for therapeutic use, with a focus on treating conditions related to CGRP (Cann et al., 2012).
Safety And Hazards
Future Directions
- Further studies should explore its pharmacological properties, potential applications, and optimization for specific purposes.
Remember that this analysis is based on available information, and additional research may provide more insights. If you need further details, consult relevant scientific literature or experts in the field. 🌟
properties
IUPAC Name |
1-(6-chloropyridazin-3-yl)piperidine-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN4O/c11-8-1-2-9(14-13-8)15-5-3-7(4-6-15)10(12)16/h1-2,7H,3-6H2,(H2,12,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTUDQZJQBUPWRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=NN=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80423359 | |
Record name | 1-(6-chloropyridazin-3-yl)piperidine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80423359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Chloropyridazin-3-yl)piperidine-4-carboxamide | |
CAS RN |
303149-97-5 | |
Record name | 1-(6-chloropyridazin-3-yl)piperidine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80423359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.